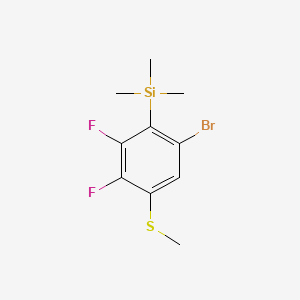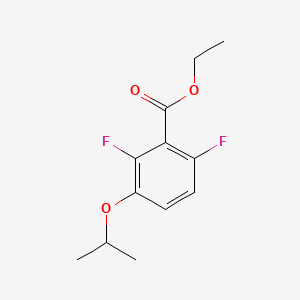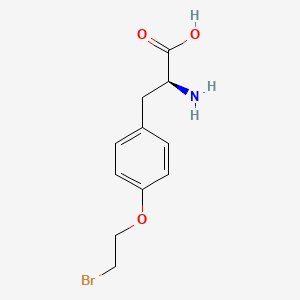
O-(2-bromoethyl)-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2-bromoethyl)-tyrosine is an organic compound that features a tyrosine amino acid modified with a 2-bromoethyl group. This modification introduces a bromine atom into the structure, which can significantly alter the compound’s chemical properties and reactivity. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-bromoethyl)-tyrosine typically involves the reaction of tyrosine with 2-bromoethanol under specific conditions. One common method is to use a base such as sodium hydroxide to deprotonate the hydroxyl group of tyrosine, followed by the addition of 2-bromoethanol. The reaction is usually carried out in an aqueous or alcoholic solvent at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization, distillation, or chromatography would be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
O-(2-bromoethyl)-tyrosine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azidoethyl-tyrosine derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
O-(2-bromoethyl)-tyrosine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study protein modifications and interactions, as the bromoethyl group can form covalent bonds with nucleophilic amino acid residues.
Industry: The compound can be used in the development of new materials, such as polymers with unique properties or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism by which O-(2-bromoethyl)-tyrosine exerts its effects involves the reactivity of the bromoethyl group. This group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as enzyme inhibition or protein labeling.
Comparación Con Compuestos Similares
Similar Compounds
O-(2-chloroethyl)-tyrosine: Similar structure but with a chlorine atom instead of bromine.
O-(2-iodoethyl)-tyrosine: Contains an iodine atom, which can lead to different reactivity and biological effects.
O-(2-fluoroethyl)-tyrosine: Features a fluorine atom, often used in positron emission tomography (PET) imaging.
Uniqueness
O-(2-bromoethyl)-tyrosine is unique due to the specific reactivity of the bromoethyl group. Bromine is more reactive than chlorine but less so than iodine, providing a balance between reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired, such as in selective protein modification or targeted drug design.
Propiedades
Fórmula molecular |
C11H14BrNO3 |
|---|---|
Peso molecular |
288.14 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[4-(2-bromoethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C11H14BrNO3/c12-5-6-16-9-3-1-8(2-4-9)7-10(13)11(14)15/h1-4,10H,5-7,13H2,(H,14,15)/t10-/m0/s1 |
Clave InChI |
OSYXBYWFALZNNG-JTQLQIEISA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCCBr |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)N)OCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



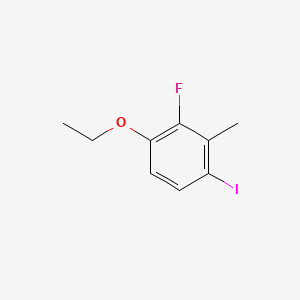
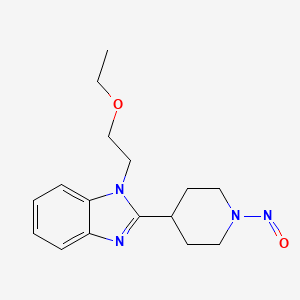
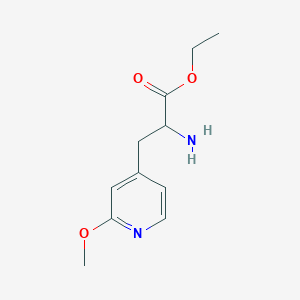
![3-[(4-Methylbenzene-1-sulfonyl)amino]propyl 4-methylbenzene-1-sulfonate](/img/structure/B14014639.png)
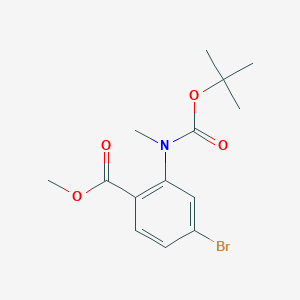

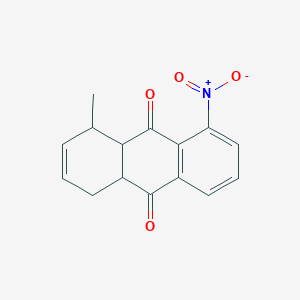

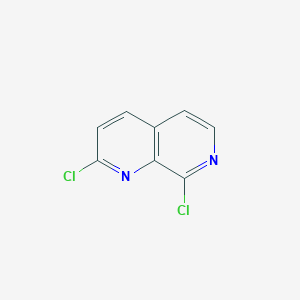
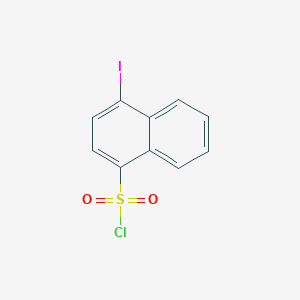
![Ethyl 4-(hexahydroimidazo[1,5-a]pyrazin-2(3h)-yl)benzoate](/img/structure/B14014667.png)
